molecular formula C20H30FN3O4S2 B12632557 C20H30FN3O4S2

C20H30FN3O4S2

Cat. No.: B12632557
M. Wt: 459.6 g/mol
InChI Key: LGHADUOZEVDLTD-SFHVURJKSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-[(2S)-1-hydroxy-2-propanyl]-N-[(2R,3S)-3-methoxy-2-methyl-4-[methyl(1,3-thiazol-2-ylmethyl)amino]butyl]benzenesulfonamide involves multiple steps, including the formation of key intermediates and the final coupling reaction. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-[(2S)-1-hydroxy-2-propanyl]-N-[(2R,3S)-3-methoxy-2-methyl-4-[methyl(1,3-thiazol-2-ylmethyl)amino]butyl]benzenesulfonamide: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

4-Fluoro-N-[(2S)-1-hydroxy-2-propanyl]-N-[(2R,3S)-3-methoxy-2-methyl-4-[methyl(1,3-thiazol-2-ylmethyl)amino]butyl]benzenesulfonamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-[(2S)-1-hydroxy-2-propanyl]-N-[(2R,3S)-3-methoxy-2-methyl-4-[methyl(1,3-thiazol-2-ylmethyl)amino]butyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation .

Properties

Molecular Formula

C20H30FN3O4S2

Molecular Weight

459.6 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-[(2S)-4-methylsulfanyl-1-oxo-1-(propan-2-ylamino)butan-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C20H30FN3O4S2/c1-14(2)22-20(26)18(10-13-29-3)23-19(25)15-8-11-24(12-9-15)30(27,28)17-6-4-16(21)5-7-17/h4-7,14-15,18H,8-13H2,1-3H3,(H,22,26)(H,23,25)/t18-/m0/s1

InChI Key

LGHADUOZEVDLTD-SFHVURJKSA-N

Isomeric SMILES

CC(C)NC(=O)[C@H](CCSC)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC(C)NC(=O)C(CCSC)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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